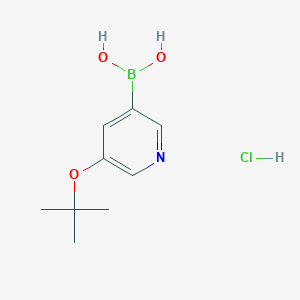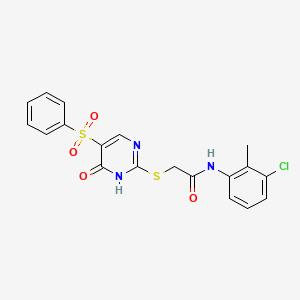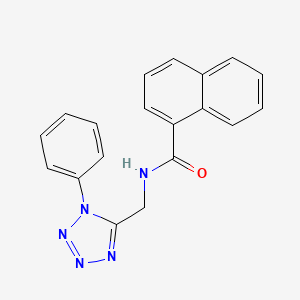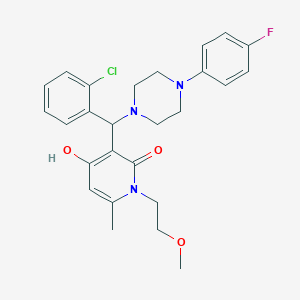
3-chloro-4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis methods for related compounds often involve cascade reactions or specific reactants in controlled conditions. For instance, the cascade synthesis of 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole illustrates a reaction involving 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea, highlighting complex synthesis pathways for similar compounds (Rozentsveig et al., 2011).
Molecular Structure Analysis
Molecular structure determinations, often through X-ray crystallography, provide insights into the spatial arrangements and bonding interactions within compounds. For example, docking studies and the crystal structure of tetrazole derivatives have been determined, revealing specific crystalline forms and intermolecular interactions (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving benzenesulfonamide derivatives can lead to various structural transformations, influenced by reactants and conditions. Studies like the rearrangement of certain furan derivatives by the action of benzenesulfonyl chloride in an alkaline medium provide examples of chemical behavior and reaction outcomes for similar compounds (Stankyavichus et al., 1999).
Physical Properties Analysis
Physical properties, including crystalline structure, melting points, and solubility, are crucial for understanding compound behaviors. The crystal structures determined by intermolecular interactions of similar compounds shed light on how physical characteristics can be influenced by molecular arrangement (Bats et al., 2001).
Chemical Properties Analysis
Chemical properties, such as reactivity, stability, and functional group behavior, are vital for predicting compound interactions. The synthesis and characterization of sulfonamide derivatives containing various moieties, illustrating how substituents affect chemical properties and potential applications, are examples of this analysis (El-Gaby et al., 2018).
Scientific Research Applications
Photodynamic Therapy Applications : A study by Pişkin, Canpolat, and Öztürk (2020) discusses a new zinc phthalocyanine with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing Schiff base. This compound's properties make it useful as a photosensitizer in photodynamic therapy, particularly for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Crystal Structure Studies : Bats, Frost, and Hashmi (2001) investigated the crystal structures of isomorphous benzenesulfonamide compounds. Their study focused on how intermolecular interactions, such as C-H...O, C-H...π, and C-H...Cl, determine the crystal packing of these compounds (Bats, Frost, & Hashmi, 2001).
Herbicide Metabolism and Selectivity : Sweetser, Schow, and Hutchison (1982) explored the metabolism of chlorsulfuron, a herbicide with a structure similar to the compound . Their research found that the selectivity of chlorsulfuron as a herbicide is due to its rapid metabolism into an inactive product by tolerant plants (Sweetser, Schow, & Hutchison, 1982).
Potential in Cognitive Enhancement : Hirst et al. (2006) conducted a study on SB-399885, a compound structurally related to benzenesulfonamide, revealing its potential as a cognitive enhancer. This research demonstrates how modifications of the benzenesulfonamide structure can lead to diverse biological activities (Hirst et al., 2006).
Synthesis and Applications in Organic Chemistry : Rozentsveig et al. (2011) worked on the synthesis of 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole by reacting 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea. This type of research contributes to the development of novel organic compounds with potential applications in various fields (Rozentsveig et al., 2011).
properties
IUPAC Name |
3-chloro-4-methoxy-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S2/c1-21-14-7-5-12(9-13(14)17)24(19,20)18-10-11-4-6-15(22-11)16-3-2-8-23-16/h2-9,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMTYEAXLNZAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(benzofuran-2-yl)-3-hydroxypropyl)urea](/img/structure/B2485032.png)




![N-[2-(Furan-2-yl)-2-methoxyethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2485038.png)

![ethyl 2-(2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2485040.png)
![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2485041.png)
![3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2485042.png)
![1-(2-((2-fluorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2485043.png)


![2-[4-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylphenyl]sulfanylphenyl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2485051.png)